
Merestinib
Overview
Description
Merestinib is an experimental cancer drug developed by Eli Lilly. It is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . This compound is being investigated for its potential to treat various types of cancer, including advanced biliary tract cancer, non-small cell lung cancer, and solid tumors .
Preparation Methods
The synthesis of Merestinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Merestinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
It has shown promise in inhibiting the growth of tumors by targeting multiple receptor tyrosine kinases involved in cancer cell proliferation, survival, and metastasis . In preclinical studies, Merestinib demonstrated potent anti-tumor effects in colorectal cancer cell lines and patient-derived xenograft models bearing TPM3-NTRK1 fusion . Additionally, this compound has been evaluated in clinical trials for its efficacy in treating advanced biliary tract cancer, non-small cell lung cancer, and other solid tumors .
Mechanism of Action
Merestinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . These kinases play crucial roles in various cellular processes, such as cell proliferation, survival, migration, and angiogenesis. By blocking the activity of these kinases, this compound disrupts the signaling pathways that drive cancer cell growth and metastasis . This inhibition leads to reduced tumor growth and increased cancer cell death .
Comparison with Similar Compounds
Merestinib is unique in its ability to target multiple receptor tyrosine kinases simultaneously, making it a versatile and potent anti-cancer agent . Similar compounds include:
Crizotinib: Another multi-kinase inhibitor that targets MET, ALK, and ROS1.
Entrectinib: A type I NTRK kinase inhibitor that targets NTRK1/2/3, ROS1, and ALK.
Larotrectinib: A selective NTRK inhibitor that targets NTRK1/2/3.
This compound’s ability to inhibit a broader range of kinases and overcome resistance mutations makes it a promising candidate for cancer therapy .
Biological Activity
Merestinib (LY2801653) is an oral multikinase inhibitor primarily designed to target the MET kinase, which is often upregulated in various cancers. This compound exhibits significant antitumor activity and has been investigated in several clinical trials for its efficacy and safety profile. Below is a detailed examination of its biological activity, including pharmacokinetics, case studies, and research findings.
This compound functions by inhibiting multiple receptor tyrosine kinases (RTKs), including:
- MET
- MST1R (RON)
- AXL
- ROS1
- PDGFRA
- FLT3
- TEK
- DDR1/DDR2
- MERTK
Additionally, it inhibits serine/threonine kinases such as MKNK1 and MKNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . This inhibition can disrupt pathways that promote tumor growth and survival, particularly in cancers with MET overexpression.
Phase I Trials
A pivotal Phase I trial evaluated the safety and tolerability of this compound in patients with advanced cancer. Key findings included:
- Patient Population : 186 patients with various advanced solid tumors.
- Dosing : The recommended dose was established at 120 mg once daily.
- Responses : One complete response and three partial responses were observed in cholangiocarcinoma patients. Overall, 32% of patients achieved stable disease .
Combination Therapy
This compound has also been studied in combination with other agents:
- Ramucirumab : A Phase Ia/b study assessed the combination with ramucirumab in previously treated metastatic colorectal cancer (mCRC). Results indicated that approximately 50% of patients achieved stable disease, with a median progression-free survival (PFS) of 3.3 months and overall survival (OS) of 8.9 months .
- Cetuximab and Other Agents : Additional studies explored combinations with cetuximab, cisplatin, and gemcitabine. These combinations aimed to enhance anticancer efficacy while maintaining tolerable safety profiles .
Pharmacokinetics
The pharmacokinetic analysis of this compound revealed:
- C_max : Maximum observed plasma concentration.
- t_max : Time to reach C_max.
- AUC_0–24 : Area under the concentration-time curve from time 0 to 24 hours.
- Half-life : The elimination half-life was assessed to understand dosing intervals better.
These parameters were crucial for determining appropriate dosing regimens and understanding drug interactions .
Case Studies
Several case studies illustrate the clinical impact of this compound:
- A patient with cholangiocarcinoma achieved a complete response after treatment with this compound, showcasing its potential effectiveness in specific cancer types.
- In a cohort of patients treated for head and neck squamous cell carcinoma (HNSCC), this compound demonstrated activity against tumors with MET pathway alterations, which were present in 52%–68% of cases .
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events (AEs), consistent with those expected from similar kinase inhibitors. Notably:
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Merestinib, and how do they influence experimental design in oncology research?
this compound is a multi-kinase inhibitor targeting c-Met, Axl, DDR1/2, and other tyrosine kinases (Ki/IC50 values: c-Met = 2 nM, DDR1 = 0.1 nM, Axl = 2 nM) . In preclinical studies, researchers should prioritize assays measuring phosphorylation inhibition of these targets (e.g., Western blot for p-c-Met or p-Axl) and pair them with functional readouts like cell proliferation or apoptosis (cleaved caspase-3/PARP-1). Use isogenic cell lines with varying target expression levels to validate specificity .
Q. Which in vitro models are most suitable for evaluating this compound’s efficacy in pancreatic ductal adenocarcinoma (PDAC) research?
Key PDAC cell lines include AsPC-1 (high metastatic potential) and PANC-1 (mesenchymal phenotype). Co-culture systems with cancer-associated fibroblasts (CAFs) are critical for studying stromal interactions, as this compound inhibits both epithelial and stromal proliferation (e.g., 91.6% growth inhibition in CAFs at mid-dose combinations) .
Q. How does this compound’s pharmacokinetic profile influence dosing schedules in animal studies?
this compound is orally bioavailable with sustained target inhibition. For subcutaneous xenograft models (e.g., MKN-45 gastric cancer), daily oral dosing at 30 mg/kg achieves tumor regression (-9.7 mm³ vs. 503 mm³ in controls). Include plasma/tumor pharmacokinetic (PK) sampling to correlate exposure with efficacy .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across cell lines with varying c-Met expression levels?
In SNU-1 gastric cells (low p-c-Met), this compound shows 50% inhibition vs. 82% in high p-c-Met MKN-45 cells . To address discrepancies:
- Perform phospho-kinase arrays to identify compensatory pathways (e.g., EGFR/IGF-1R activation).
- Use CRISPR/Cas9 knockout models to isolate c-Met dependency.
- Apply synergy analysis (e.g., Chou-Talalay method) when combining this compound with other inhibitors .
Q. What experimental strategies optimize this compound’s combination with nab-paclitaxel/gemcitabine to minimize stromal resistance in PDAC?
- Sequential dosing : Pre-treat CAFs with this compound to reduce stromal barrier effects before chemotherapy.
- Biomarker-driven selection : Prioritize tumors with high DDR1/2 or Axl expression via IHC.
- 3D organoid models : Incorporate patient-derived PDAC organoids to mimic tumor-stroma crosstalk .
Q. How should researchers quantify this compound’s off-target effects in kinase profiling assays?
Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3 inhibition at IC50 = 7 nM). Validate functional relevance via rescue experiments with selective inhibitors (e.g., FLT3i quizartinib) .
Q. Methodological Considerations
Properties
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADVLVFMKEIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659635 | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206799-15-6 | |
Record name | Merestinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merestinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERESTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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